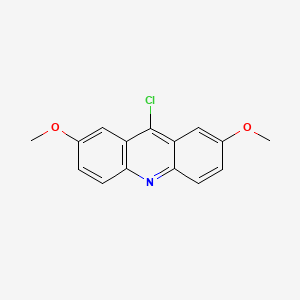

9-Chloro-2,7-dimethoxyacridine

説明

Historical Context of Acridine (B1665455) Derivatives in Medicinal Chemistry

The story of acridine derivatives in medicine began in the early 20th century. Initially recognized for their properties as dyes, their antimicrobial potential was first explored by Paul Ehrlich and L. Benda in 1912. tandfonline.comoup.com This led to the clinical use of acridine-based compounds as antibacterial agents starting in 1917. tandfonline.comoup.com During World War II, the scarcity of quinine (B1679958) propelled acridine derivatives like mepacrine to the forefront as essential antimalarial drugs. tandfonline.comencyclopedia.pub

The mid-20th century marked a pivotal shift in the application of acridines, with the discovery of their anticancer properties. benthamdirect.com The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism first validated in the early 1960s. nih.gov This interaction disrupts DNA replication and stability, leading to cytotoxic effects, a characteristic that has been extensively exploited in the development of anticancer therapeutics. nih.govmdpi.com The clinical success of amsacrine (B1665488) in 1978 as the first synthetic DNA intercalating agent for cancer treatment solidified the importance of the acridine scaffold in oncology. nih.gov Beyond their direct interaction with DNA, acridine derivatives have been found to inhibit crucial enzymes like topoisomerases and telomerase, further cementing their role in anticancer drug development. mdpi.commdpi.com

Significance of the Acridine Scaffold in Drug Discovery and Development

The acridine scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. tandfonline.comnih.gov This versatility has led to the development of acridine derivatives with a wide spectrum of therapeutic applications. mdpi.comresearchgate.net In addition to their well-established roles as antibacterial and anticancer agents, acridines have been investigated for their efficacy as antiviral, antifungal, antiparasitic, and anti-inflammatory agents. mdpi.comresearchgate.net

The planar, π-conjugated system of the acridine core facilitates interactions with various biomolecular targets. mdpi.com A significant area of modern research focuses on the development of acridine derivatives for neurodegenerative diseases, particularly Alzheimer's disease. nih.gov These compounds can act on multiple targets involved in the disease's pathogenesis, such as acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation. nih.gov The ability to functionalize the acridine ring at various positions allows for the fine-tuning of its pharmacological properties, enabling the design of highly specific and potent drug candidates. benthamdirect.combme.hu The strong fluorescence exhibited by many acridine derivatives is another valuable characteristic, facilitating their use in diagnostic and bioimaging applications. nih.gov

Overview of 9-Chloro-2,7-dimethoxyacridine within Acridine Chemical Space

Within the vast chemical space of acridine derivatives, this compound emerges as a key intermediate in the synthesis of more complex and functionally diverse molecules. nih.govresearchgate.net The chlorine atom at the 9-position is a reactive site, making it a versatile handle for introducing various substituents through nucleophilic substitution reactions. bme.hunih.gov This strategic placement allows for the targeted modification of the acridine core to create novel compounds with tailored biological activities.

The methoxy (B1213986) groups at the 2 and 7 positions also influence the electronic properties and solubility of the molecule, which can in turn affect its biological activity and pharmacokinetic profile. Research has shown that the position and nature of substituents on the acridine ring are critical determinants of the observed biological properties and selectivity. benthamdirect.com this compound has been utilized as a precursor in the development of potential therapeutic agents, including those with cytotoxic activity against cancer cell lines and inhibitors of specific kinases. nih.govresearchgate.net Its synthesis is typically achieved from the corresponding acridone (B373769) by treatment with a chlorinating agent like phosphorus oxychloride. nih.govelifesciences.org The study of this and other substituted 9-chloroacridines continues to be an active area of research, providing a platform for the discovery of new drug candidates. bme.hunih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-chloro-2,7-dimethoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRKDNPFLFXVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856603 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-92-7 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Chloro 2,7 Dimethoxyacridine and Its Analogs

Classical Approaches to Acridine (B1665455) Core Synthesis

Traditional methods for constructing the acridine nucleus, such as the Ullmann, Bernthsen, and Friedlander syntheses, have been instrumental in the development of acridine chemistry. bch.ro These methods typically involve the condensation of aromatic amines with carboxylic acids or their derivatives, often under harsh conditions with strong acid catalysts and high temperatures. bch.ro

The Ullmann condensation is a versatile and prevalent method for preparing acridine and acridone (B373769) derivatives. nih.govencyclopedia.pub A common approach involves the copper-catalyzed reaction between an aryl halide, such as 2-chlorobenzoic acid, and an aniline (B41778) derivative. mostwiedzy.plrsc.orgwikipedia.org This forms an intermediate N-arylanthranilic acid. rsc.orgscribd.com Subsequent intramolecular cyclization of this intermediate, often promoted by agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), yields an acridone. rsc.orgscribd.compharmaguideline.com The resulting acridone can then be converted to the corresponding acridine through reduction. nih.govencyclopedia.pub

Another variation of the Ullmann synthesis involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which also leads to the formation of an acridone intermediate after cyclization. nih.govencyclopedia.pub The Ullmann reaction is a key step in creating the diarylamine linkage essential for the acridine framework. slideshare.net

The Bernthsen and Friedlander syntheses represent other cornerstone methods for assembling the acridine core.

The Bernthsen synthesis involves the condensation of a diarylamine, like diphenylamine, with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at high temperatures (200-210°C). nih.govencyclopedia.pubptfarm.pltandfonline.com This reaction directly yields a 9-substituted acridine. youtube.com The mechanism is understood to be an electrophilic substitution where an acyl cation, generated from the carboxylic acid and catalyst, attacks the ortho position of the diphenylamine, followed by cyclization and dehydration. bch.royoutube.com While effective, the traditional Bernthsen reaction often requires long reaction times and produces low yields. tandfonline.comyoutube.com

The Friedlander synthesis offers a route to specific acridine derivatives. In a typical procedure, the salt of anthranilic acid is treated with 2-cyclohexenone at approximately 120°C to produce 9-methylacridine. nih.govencyclopedia.pubpharmaguideline.comptfarm.pl This method provides a more specialized approach compared to the broader applicability of the Bernthsen and Ullmann routes.

| Classical Synthesis | Reactants | Conditions | Product |

| Ullmann Condensation | Aryl Halide + Aniline | Copper catalyst, then cyclizing agent (e.g., POCl₃, PPA) | Acridone (precursor to Acridine) |

| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid | Zinc Chloride (ZnCl₂), High Temperature (~200°C) | 9-Substituted Acridine |

| Friedlander Synthesis | Salt of Anthranilic Acid + 2-Cyclohexenone | Heat (~120°C) | 9-Methylacridine |

Targeted Synthesis of 9-Chloro-2,7-dimethoxyacridine

The specific synthesis of this compound involves a focused strategy that builds upon the principles of classical acridine preparation, primarily involving the chlorination of a precursor acridone.

The direct precursor to this compound is 2,7-dimethoxyacridone. The synthesis of this acridone precursor typically begins with an Ullmann condensation. Following this, the key transformation is the cyclization to form the acridone ring system.

A documented synthesis of this compound (referred to as compound 1b ) starts from the precursor 2,7-dimethoxyacridone (compound 1a ). nih.govelifesciences.org This precursor is placed in a sealed tube with phosphorus oxychloride (POCl₃) under an argon atmosphere. nih.govelifesciences.org The reaction mixture is then heated, leading to the chlorination of the 9-position and the formation of the target compound. nih.govelifesciences.org

Synthetic Scheme for this compound

This represents a simplified reaction scheme based on the textual description. nih.govelifesciences.org

Optimizing the conversion of the acridone to the 9-chloroacridine (B74977) is crucial for achieving high yields and purity. In the reported synthesis of this compound, heating the precursor with phosphorus oxychloride at 130°C for 8 hours resulted in a quantitative yield. nih.gov

Studies on analogous compounds, such as 4,5-dimethoxyacridone, provide further insight into potential optimization strategies. researchgate.net Research on the synthesis of 9-chloro-4,5-dimethoxyacridine (B12924389) showed that using a combination of phosphoryl chloride and phosphorus pentachloride (PCl₅) provided a better yield compared to using phosphoryl chloride alone. researchgate.net It is suggested that PCl₅ may convert the phosphoric acid byproduct back into an active chlorinating agent. researchgate.net Furthermore, temperature control is critical; for the 4,5-dimethoxy analog, reactions were optimal at 90°C, as temperatures above 100°C led to significant product decomposition. researchgate.net These findings suggest that a mixed-reagent system and carefully controlled heating could be key to optimizing the synthesis of this compound.

| Parameter | Condition | Outcome/Rationale | Source |

| Reactant | 2,7-dimethoxyacridone | Precursor for chlorination | nih.govelifesciences.org |

| Reagent | Phosphorus oxychloride (POCl₃) | Chlorinating agent and solvent | nih.govresearchgate.net |

| Temperature | 130°C | Effective for the reaction | nih.gov |

| Reaction Time | 8 hours | Led to quantitative yield | nih.gov |

| Potential Optimization | Add Phosphorus pentachloride (PCl₅) | May improve yield by regenerating active reagent | researchgate.net |

| Potential Optimization | Lower Temperature (e.g., 90°C) | May prevent product decomposition | researchgate.net |

Green Chemistry and Sustainable Synthetic Routes for Acridine Derivatives

In response to the environmental impact of traditional chemical syntheses, which often use harsh reagents and generate significant waste, green chemistry principles are increasingly being applied to the synthesis of acridine derivatives. tandfonline.comrsc.org

Several innovative and sustainable methods have been developed:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Bernthsen acridine synthesis. tandfonline.com One green approach uses p-toluenesulphonic acid (p-TSA) as an easily removable, water-soluble catalyst in a solvent-free reaction, aligning with green chemistry principles. tandfonline.com Another microwave-assisted method employs a Co/C catalyst derived from rice husks in an aqueous solvent. rsc.org

Heterogeneous Catalysis : To simplify product purification and catalyst recovery, heterogeneous catalysts are being explored. A method using zinc chloride as a Lewis acid catalyst in a heterogeneous medium with 2,2-dimethoxypropane (B42991) as a water scavenger reduces energy consumption and simplifies product isolation. bch.roresearchgate.net Similarly, a magnetic nanocomposite, Fe₃O₄@Polyaniline-SO₃H, has been used as an efficient and recyclable catalyst for synthesizing acridinedione derivatives in aqueous ethanol, offering high yields in short reaction times. mdpi.com

Sonochemistry : Ultrasound has been utilized as a green energy source for synthesizing acridine-functionalized materials. acs.org A novel strategy combines sonochemistry with ion induction in a mild aqueous solution, allowing for the rapid preparation of acridine-functionalized covalent organic polymers (COPs) in under 20 minutes. acs.org

These sustainable methods offer significant advantages, including reduced use of toxic solvents and catalysts, lower energy consumption, and easier product purification. bch.rorsc.orgmdpi.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The practical application of this compound and its analogs is intrinsically linked to the efficiency and scalability of their synthetic production. The prevailing synthetic strategies focus on the construction of the acridone core, followed by a chlorination step. A critical evaluation of these methodologies reveals significant differences in yield, reaction conditions, and suitability for large-scale manufacturing.

The most conventional and widely documented route to 9-chloroacridines involves the cyclization of an N-phenylanthranilic acid intermediate, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comrsc.org For this compound specifically, the synthesis begins with its precursor, 2,7-dimethoxyacridin-9(10H)-one. This precursor is converted to the final product by heating with phosphorus oxychloride. nih.govelifesciences.org This specific reaction is highly efficient, reportedly achieving a quantitative yield under laboratory conditions. nih.govelifesciences.org

The efficiency of the entire synthetic sequence, however, also depends on the preparation of the acridone precursor. Traditional methods for this step, such as the Ullmann condensation, often require harsh conditions and can result in moderate yields. rsc.org In contrast, modern catalytic approaches offer significant improvements. For instance, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a more robust and versatile method for synthesizing the necessary N-phenylanthranilic acid precursors, accommodating a broader range of substrates. mdpi.com

Furthermore, advancements in reaction technology have led to more efficient and environmentally benign processes for synthesizing acridone precursors. Microwave-assisted organic synthesis, for example, dramatically reduces reaction times and can lead to cleaner products and higher yields compared to conventional heating methods. jocpr.com The use of solid Lewis acid catalysts like zinc chloride (ZnCl₂) in these microwave-promoted reactions presents a "green" alternative that avoids corrosive reagents and simplifies product purification. jocpr.com

A comparative look at different strategies for generating the core acridine structure highlights the trade-offs between versatility, efficiency, and scalability.

Interactive Data Table: Comparison of Acridone Synthesis Methods

| Method | Catalyst/Reagent | Conditions | Key Advantages | Key Disadvantages |

| Ullmann Condensation | Copper | High Temperature | Established method | Moderate yields, harsh conditions rsc.org |

| Microwave-Assisted | Lewis Acid (e.g., ZnCl₂) | Microwave Irradiation | Rapid reaction times, high efficiency, clean jocpr.com | Requires specialized equipment |

| Buchwald-Hartwig | Palladium Catalyst | Moderate Temperature | Robust, versatile, good yields mdpi.com | Catalyst cost can be a factor |

Once the acridone is formed, the conversion to the 9-chloro derivative is critical. While the use of POCl₃ is effective, its corrosive nature and the challenges associated with work-up and waste disposal can limit its applicability on an industrial scale. google.combme.hu This has prompted research into alternative pathways. A notable strategy developed for parallel synthesis utilizes triflates of salicylic (B10762653) acid derivatives to generate 9-chloroacridine intermediates. researchgate.net This method is particularly valuable for creating libraries of diverse analogs but can be complicated by the formation of 9-acridone impurities, which necessitates careful purification. researchgate.net

The choice of synthetic route directly impacts scalability. The Friedel-Crafts route, for example, is often suitable for laboratory-scale synthesis but may be limited by moderate yields in the crucial cyclization step. In contrast, methods designed with scalability in mind, such as certain high-yield oxidation routes or optimized microwave-based protocols, are more promising for large-scale production. jocpr.com However, challenges remain, particularly concerning the high cost of some raw materials and the environmental impact of corrosive reagents and byproducts associated with traditional methods. google.com

Interactive Data Table: Comparative Overview of 9-Chloroacridine Synthesis Routes

| Synthetic Route | Key Reagents | Primary Application | Advantages | Scalability Considerations & Limitations |

| Acridone Chlorination | POCl₃ | General Synthesis | High quantitative yield for specific substrates nih.govelifesciences.org | Corrosive reagent, difficult work-up, byproduct disposal google.com |

| From Salicylic Acid Triflates | Triflates, anilines | Parallel Synthesis, Library Generation | Allows for ready variation of the aromatic core researchgate.net | Potential for 9-acridone impurities requiring purification researchgate.net |

| Friedel-Crafts Cyclization | Lewis Acids | Laboratory Scale | Builds the core scaffold directly | Often yields are moderate, limiting scalability |

Advanced Derivatization and Functionalization Strategies of 9 Chloro 2,7 Dimethoxyacridine

Chemical Reactivity of the 9-Chloro Substituent

The electron-withdrawing nature of the acridine (B1665455) ring system significantly activates the chlorine atom at the 9-position, making it highly susceptible to substitution. evitachem.comthieme-connect.com This enhanced reactivity is a cornerstone of its utility as a synthetic intermediate for creating a wide array of 9-substituted acridine derivatives. clockss.org

The most prominent reaction involving the 9-chloro group is nucleophilic substitution. evitachem.combyjus.com A diverse range of nucleophiles can readily displace the chloride ion, allowing for the introduction of various functional groups at the C9 position. This reactivity is foundational for synthesizing biologically active acridine compounds. clockss.org

Common nucleophiles include amines, phenols, and alkoxides, which react with 9-chloroacridines to form 9-aminoacridines, 9-phenoxyacridines, and 9-alkoxyacridines, respectively. researchgate.netclockss.org The reaction with water, leading to hydrolysis, results in the formation of the corresponding 9-acridone. clockss.org Furthermore, advanced cross-coupling methods, such as the nickel-catalyzed Negishi-type reaction with organozinc reagents, have been developed to create 9-arylacridines, demonstrating the versatility of this position for forming carbon-carbon bonds. researchgate.net

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline (B41778) | 9-Aminoacridine (B1665356) |

| Alkoxide | Sodium Methoxide (B1231860) | 9-Alkoxyacridine |

| Water | H₂O (often with acid/base) | 9-Acridone |

| Thiol | Thiophenol | 9-Thioether-acridine |

| Azide (B81097) | Sodium Azide | 9-Azidoacridine |

| Aryl Organometallic | Arylzinc Chloride | 9-Arylacridine |

Beyond substitution at the C9 position, the acridine nucleus itself can undergo reaction. The nitrogen atom at the 10-position is basic and can be alkylated, a process known as quaternization, to form N-alkylacridinium salts. thieme-connect.com This reaction is typically achieved using alkylating agents such as methyl iodide or dimethyl sulfate. thieme-connect.comvdoc.pub

The formation of an acridinium (B8443388) salt from 9-Chloro-2,7-dimethoxyacridine alters the electronic properties of the heterocyclic system, increasing its fluorescence quantum yield compared to the parent acridine. thieme-connect.de These salts are often more water-soluble and have been investigated for their unique photophysical properties and applications in diagnostics as chemiluminescent labels. cardiff.ac.ukgoogle.com The quaternization of the nitrogen atom further activates the 9-position towards nucleophilic attack. thieme-connect.com

Modifications at Methoxy-Substituted Positions (C2 and C7)

The two methoxy (B1213986) groups located at the C2 and C7 positions of the acridine ring provide another handle for chemical modification. The most common transformation at these sites is O-demethylation, which cleaves the methyl ether to reveal the corresponding hydroxyl groups. bme.hu

This conversion to 2,7-dihydroxyacridine derivatives is a crucial step in the synthesis of more complex molecules, such as acridino-crown ethers. bme.hu The demethylation can be accomplished using various reagents. For instance, pyridinium (B92312) chloride at elevated temperatures (180 °C) or boron tribromide have been effectively used to cleave the ether linkages in dimethoxyacridine systems. bme.huumn.edu The resulting diol is a versatile intermediate for subsequent reactions, such as macrocyclization. bme.hu

Introduction of Multifunctional Groups for Enhanced Bioactivity

To enhance the biological activity of the acridine scaffold, various multifunctional groups can be introduced, often by leveraging the reactivity of the 9-chloro substituent. These modifications aim to combine the established DNA-intercalating ability of the acridine ring with other functionalities that can improve target specificity or introduce new mechanisms of action.

Conjugating amino acids to the acridine core is a widely explored strategy to create derivatives with potential anticancer properties. researchgate.net The synthesis of these conjugates typically proceeds via a two-step, one-pot procedure starting from a 9-chloroacridine (B74977) derivative. nih.govmdpi.com In the first step, the 9-chloroacridine is reacted with an alkoxide, such as sodium methoxide in methanol, to form a more reactive 9-alkoxyacridine intermediate. mdpi.com This intermediate is not isolated but is directly reacted with an amino acid, which displaces the alkoxy group to form the final N-(9-acridinyl) amino acid conjugate. nih.govmdpi.com This method has been used to synthesize a variety of derivatives with different amino acid side chains. rsc.org

| Entry | Amino Acid Used | Resulting Conjugate Structure (Core) |

| 1 | L-Alanine | (S)-2-(acridin-9-ylamino)propanoic acid |

| 2 | L-Valine | (S)-2-(acridin-9-ylamino)-3-methylbutanoic acid |

| 3 | L-Leucine | (S)-2-(acridin-9-ylamino)-4-methylpentanoic acid |

| 4 | L-Isoleucine | (2S,3S)-2-(acridin-9-ylamino)-3-methylpentanoic acid |

| 5 | L-Phenylalanine | (S)-2-(acridin-9-ylamino)-3-phenylpropanoic acid |

| 6 | 4-Aminobutyric acid | 4-(acridin-9-ylamino)butanoic acid |

Heterocyclic rings like triazoles and oxadiazoles (B1248032) are well-known pharmacophores. Their incorporation into the acridine structure can produce hybrid molecules with enhanced biological profiles. nih.govchim.it

Triazole Incorporation: The 1,2,3-triazole ring is often introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The synthesis starts with the conversion of 9-chloroacridine to 9-azidoacridine. This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole-acridine hybrid. nih.gov This method provides a highly efficient and modular approach to link the acridine core with various other molecular fragments. mdpi.com

Oxadiazole Incorporation: The 1,3,4-oxadiazole (B1194373) ring is another valuable heterocycle in medicinal chemistry. jyoungpharm.orgbiointerfaceresearch.com A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazine precursors under dehydrating conditions, for example, using phosphoryl chloride. chim.it To create an acridine-oxadiazole hybrid, this compound can be first converted into a suitable precursor such as 2,7-dimethoxyacridine-9-carbohydrazide. This hydrazide can then be reacted with a carboxylic acid or acyl chloride, followed by cyclodehydration, to form the desired hybrid where the acridine and another substituent are attached at the C2 and C5 positions of the 1,3,4-oxadiazole ring. chim.itresearchgate.net

| Heterocycle | Key Precursors | Synthetic Method |

| 1,2,3-Triazole | 9-Azidoacridine + Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 1,3,4-Oxadiazole | Acridine-9-carbohydrazide + Carboxylic Acid | Condensation followed by Cyclodehydration |

Strategies for Asymmetric Synthesis and Chiral Acridine Derivatives

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the asymmetric synthesis and the generation of chiral derivatives originating from this compound. The current body of published work does not provide established methodologies or examples for the enantioselective or diastereoselective functionalization of this particular symmetrical acridine scaffold.

While the field of asymmetric synthesis offers a broad spectrum of strategies for creating chiral molecules, including the use of chiral catalysts, auxiliaries, and reagents, the application of these methods to this compound has not been documented in the available literature. General methods for the asymmetric synthesis of other heterocyclic systems, such as dihydrophenanthrenes, spiro-indoles, and aziridines, are well-developed. nih.govmdpi.comnih.gov Similarly, broad strategies for enantioselective C-H functionalization and the use of chiral auxiliaries are known but have not been specifically applied to the target compound. researchgate.netnih.gov

Research on related acridine structures, such as 4,5-dimethoxyacridine derivatives, has focused on aspects like their synthesis and spectroscopic properties rather than their asymmetric derivatization. researchgate.net The reactivity of the 9-position of the acridine core is well-established for nucleophilic substitution, which is a common pathway for introducing a variety of functional groups. In principle, the introduction of a chiral nucleophile at this position could yield a chiral acridine derivative. However, specific examples, reaction conditions, and the resulting stereochemical outcomes for this compound are not reported.

Consequently, a detailed discussion on established research findings, including data tables on catalysts, reaction conditions, and stereoselectivity (enantiomeric or diastereomeric excess), is not possible for this specific subsection. Further research would be required to explore and develop methodologies for the asymmetric synthesis of chiral derivatives from this compound.

Investigations into Biological Activities and Pharmacological Profiles

Anticancer Activities of Acridine (B1665455) Derivatives

Acridine analogues are recognized for their potential as anticancer agents. Their mechanisms of action often involve interfering with the DNA of tumor cells and inhibiting enzymes crucial for cell replication, such as topoisomerases and cyclin-dependent kinases.

Cytotoxicity in Human Tumor Cell Lines

Derivatives of the acridine scaffold have demonstrated significant cytotoxic effects against various human tumor cell lines. For instance, certain 9-aminoacridine (B1665356) derivatives, which are synthesized from 9-chloroacridine (B74977) precursors, have been evaluated for their anticancer activity. One study reported that a synthesized 9-aminoacridine derivative exhibited potent activity against both a cervical cancer cell line (HeLa) and a lung cancer cell line (A-549). nih.gov

Similarly, a series of 9-acridinyl amino acid derivatives showed notable cytotoxicity against the K562 (chronic myelogenous leukemia) and A549 (lung carcinoma) cell lines. elifesciences.orgevitachem.com The most active of these compounds displayed IC₅₀ values that were comparable to or even lower than the established chemotherapeutic agent amsacrine (B1665488). elifesciences.orgevitachem.com Specifically, two of the derivatives were particularly effective against the A549 cell line, with IC₅₀ values around 6 µM. elifesciences.orgevitachem.com

| Acridine Derivative Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 9-Aminoacridine Derivative | HeLa (Cervical Cancer) | CTC₅₀ | 13.75 µg/ml | nih.gov |

| 9-Aminoacridine Derivative | A-549 (Lung Cancer) | CTC₅₀ | 18.75 µg/ml | nih.gov |

| 9-Acridinyl Amino Acid Derivative | A549 (Lung Carcinoma) | IC₅₀ | ~ 6 µM | elifesciences.orgevitachem.com |

Selective Activity against Malignant Cells

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells over healthy ones. Research into 9-acridinyl amino acid derivatives has shown promising results in this regard. Notably, the most potent compounds in one study demonstrated a lack of toxicity towards unstimulated normal human leucocytes, which contrasts with the action of the conventional drug amsacrine. elifesciences.org This suggests a degree of selectivity for cancer cells. The cytotoxicity of these derivatives was also tested against the normal diploid cell line MRC5 to further assess their selectivity. elifesciences.orgevitachem.com

The concept of a selective index (SI) is often used to quantify this differential activity. The SI is typically calculated as the ratio of the compound's toxicity to normal cells versus its activity against the target pathogenic cell (e.g., a cancer cell or parasite). A higher SI value indicates greater selectivity and a more favorable profile for a potential therapeutic agent.

Antimicrobial and Antiprotozoal Activities

The planar heterocyclic structure of acridines also makes them effective agents against a variety of microorganisms, including bacteria and protozoan parasites.

Antibacterial Efficacy

The acridine chromophore has a long history in the development of antibacterial agents. The antibacterial action is influenced by the substituents on the acridine ring system. For example, a series of 9-anilino derivatives based on a 4-methoxy-7-chloroacridine structure showed slightly higher activities against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) than the standard compound Aminacrine. Generally, the antimicrobial activity of acridines depends on factors such as the functionality at the C-9 position.

Antimalarial Potential

Acridine derivatives have been a cornerstone in the search for new antimalarial drugs, particularly in addressing the challenge of chloroquine-resistant malaria. Bisacridines, which consist of two acridine moieties joined by a linker, have been explored as a strategy to overcome resistance. Specifically, bis(9-amino-6-chloro-2-methoxyacridines), compounds structurally related to 9-Chloro-2,7-dimethoxyacridine, were tested for their in-vivo activity against Plasmodium berghei in mice, and three of the eight compounds tested revealed antimalarial activity.

Furthermore, in vitro studies on 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum have shown that structural features like C-3,6-diamino substitution significantly enhance antimalarial activity. One of the most active compounds in this class, 3,6-Diamino-1'-amino-9-anilinoacridine, had a 50% inhibitory concentration (IC₅₀) of 25 nM.

Antitrypanosomal and Antileishmanial Properties

Protozoan parasites from the genera Trypanosoma and Leishmania are responsible for major public health problems. Due to similarities between the rapid replication of these parasites and tumor cells, anticancer agents like acridine derivatives have been investigated for their antiprotozoal effects.

Members of the 9-amino-6-chloro-2-methoxyacridine (B163386) series have demonstrated in vitro antitrypanosomal and antileishmanial properties. More specifically, a series of 7-substituted 9-chloro-2-methoxyacridines were investigated for their antiproliferative properties against Leishmania infantum. The antileishmanial activity was found to be dependent on the nature of the substituents at both the 7- and 9-positions of the acridine ring. The primary mechanism of action for these compounds in Leishmania is believed to be the targeting of DNA metabolism.

| Compound Type | Parasite Stage | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 9-Chloro-2-methoxyacridine derivative (A2) | Promastigote | IC₅₀ | < 1 µM | |

| 9-Chloro-2-methoxyacridine derivative (A2) | Amastigote | IC₅₀ | < 1 µM | |

| 9-Chloro-2-methoxyacridine derivative (A57) | Promastigote | IC₅₀ | < 1 µM | |

| 9-Chloro-2-methoxyacridine derivative (A57) | Amastigote | IC₅₀ | < 1 µM |

Antiviral Properties

While direct antiviral studies on this compound are not extensively documented in publicly available research, the 9-aminoacridine scaffold, which is closely related, has been a subject of significant interest, especially in the search for agents against SARS-CoV-2. In these derivatives, the chlorine atom at the 9-position is replaced by a substituted amino group.

A 2023 study published in ACS Omega investigated a series of 9-aminoacridine analogues for their activity against SARS-CoV-2. acs.orgnih.govnih.govresearchgate.net The research identified several compounds with potent in vitro activity. acs.orgnih.gov Among the synthesized molecules, one designated as 9c displayed the strongest activity, with a half-maximal inhibitory concentration (IC₅₀) of ≤ 0.42 µM and a half-maximal cytotoxic concentration (CC₅₀) of ≥ 4.41 µM in U2-OS ACE2 GFP cells. acs.orgnih.govnih.govresearchgate.net This results in a promising selectivity index (SI) of over 10. acs.orgnih.govnih.gov The findings suggest that the 9-aminoacridine core is a viable scaffold for developing new antiviral leads. acs.orgnih.govnih.gov Although these results pertain to 9-amino derivatives rather than this compound itself, they highlight the potential of the broader acridine chemical class in antiviral research.

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Compound 9c (a 9-aminoacridine derivative) | BetaCoV/France/IDF0372/2020 | U2-OS ACE2 GFP | ≤ 0.42 | ≥ 4.41 | > 10 |

Neurodegenerative Disease Relevance (e.g., Alzheimer's Disease)

The acridine structure is a cornerstone in the development of drugs for neurodegenerative diseases, most notably Alzheimer's disease. This is primarily due to its ability to interact with key enzymatic and pathological targets associated with the disease.

A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. The acridine derivative Tacrine was the first cholinesterase inhibitor approved for the treatment of Alzheimer's.

Research into the acridine scaffold continues to yield potent cholinesterase inhibitors. A study on 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines revealed that while these compounds were weak inhibitors of AChE, certain dihydroacridine derivatives showed effective inhibition of BChE. nih.gov Specifically, the dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were the most active against BChE, with IC₅₀ values of 2.90 µM and 3.22 µM, respectively. nih.gov The aromatized acridine analogue 2d also showed notable BChE inhibition with an IC₅₀ of 6.90 µM. nih.gov These findings underscore that modifications at the 9-position of the acridine ring system are critical for potent and selective cholinesterase inhibition.

| Compound | Compound Type | BChE IC₅₀ (µM) |

|---|---|---|

| Derivative 1d | 9-phosphoryl-9,10-dihydroacridine | 2.90 ± 0.23 |

| Derivative 1e | 9-phosphoryl-9,10-dihydroacridine | 3.22 ± 0.25 |

| Derivative 2d | 9-phosphorylacridine | 6.90 ± 0.55 |

The aggregation of amyloid-β (Aβ) peptides and the misfolding of the cellular prion protein (PrPᶜ) are central pathological events in Alzheimer's and prion diseases, respectively. There is also evidence that PrPᶜ can act as a receptor for toxic Aβ oligomers, linking these two pathologies. nih.govnih.gov Acridine derivatives have been investigated for their ability to interfere with these processes.

Studies have shown that certain tricyclic derivatives of acridine can inhibit the formation of the disease-causing isoform of the prion protein (PrPˢᶜ) in cultured cells. nih.gov Quinacrine, a well-known acridine derivative, was found to inhibit PrPˢᶜ formation with a half-maximal effective concentration (EC₅₀) in the low micromolar range. nih.gov Further research on a library of 6-chloro-2-methoxyacridine (B15215803) derivatives demonstrated that several analogues had a high binding affinity for the human prion protein fragment hPrP90-231 and could reduce its cytotoxicity more effectively than quinacrine. researchgate.net

In the context of amyloid-β, a study on 9-phosphorylated acridine derivatives found that dihydroacridines, particularly compounds 1d and 1e , were the most active in inhibiting the self-aggregation of Aβ₄₂, showing inhibition of 58.9% and 46.9%, respectively, at a concentration of 100 µM. nih.gov This suggests that the acridine scaffold can be modified to effectively target Aβ aggregation. nih.gov

Anti-inflammatory and Antioxidant Properties

Neuroinflammation and oxidative stress are critical components in the pathology of neurodegenerative diseases and other chronic conditions. The acridine scaffold has been explored for its potential to mitigate these processes.

Research into 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives, synthesized from 9-chloroacridine precursors, has demonstrated significant anti-inflammatory effects. nih.gov These compounds were shown to inhibit the release of inflammatory mediators from mast cells, neutrophils, and macrophages. nih.gov For instance, certain derivatives potently inhibited the degranulation of rat peritoneal mast cells with IC₅₀ values between 16-21 µM. nih.gov Other analogues were effective inhibitors of TNF-α production in macrophage-like and microglial cell lines. nih.gov One study on a 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), showed that it reduced nociceptive activity in both the neurogenic and inflammatory phases of the formalin test, suggesting a tangible anti-inflammatory action. frontiersin.org

The antioxidant potential of acridine derivatives has also been evaluated. A study investigating various 9-substituted acridines found that 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines possess high radical-scavenging activity, as determined by the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical decolorization assay. nih.gov This dual capacity for cholinesterase inhibition and antioxidant action makes the acridine scaffold a promising candidate for developing multi-functional drugs for neurodegenerative diseases. nih.gov

Mechanistic Elucidation of Cellular and Molecular Interactions

DNA Intercalation and Related Biological Consequences

The planar aromatic structure of the acridine (B1665455) ring system is fundamental to its ability to insert itself between the base pairs of the DNA double helix, a process known as intercalation. This physical interaction distorts the helical structure of DNA, leading to significant downstream consequences for cellular processes that rely on the DNA template.

DNA intercalation by acridine derivatives physically obstructs the progression of enzymes that unwind and read the DNA sequence. Studies on chloro-substituted aminoacridines, such as 6-chloro-2-substituted-9-aminoacridines, have demonstrated effective binding to DNA. nih.gov Viscometric titrations with circular DNA have been used to determine the binding affinities and unwinding angles for these derivatives. nih.gov For a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines, the binding affinities were found to be approximately 2.0 x 10⁻⁵ M, with DNA unwinding angles close to 17 degrees, comparable to the well-known intercalator ethidium. nih.gov

This stable insertion into the DNA helix creates a physical barrier that can halt the progression of DNA polymerase during replication and RNA polymerase during transcription. For instance, oligonucleotides covalently linked to a 9-aminoacridine (B1665356) derivative can block transcription initiation when the oligonucleotide binds to the transcribed strand. researchgate.net This direct obstruction prevents the synthesis of messenger RNA (mRNA) from the DNA template, thereby inhibiting gene expression. researchgate.net The blockage of these fundamental processes ultimately disrupts cell growth and proliferation. nih.govembopress.org

The distortion of the DNA helix caused by intercalation can lead to errors in DNA repair and replication, resulting in the formation of DNA strand breaks. nih.gov Furthermore, the inhibition of key enzymes like topoisomerases by acridine compounds directly generates DNA lesions. nih.gov When DNA damage is extensive and cannot be repaired, cells can initiate a programmed cell death pathway known as apoptosis. nih.govnih.gov

The induction of apoptosis is a critical consequence of the cellular activity of many acridine-based compounds. nih.gov Research on a panel of 9-aminoacridine derivatives that act as catalytic inhibitors of topoisomerase II confirmed that the primary mode of cell death in non-small cell lung cancer (NSCLC) cell lines was apoptosis. nih.gov This was evidenced by assays showing the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The accumulation of DNA damage, whether from direct intercalation or enzyme inhibition, serves as a signal that triggers the apoptotic cascade, leading to the systematic dismantling and elimination of the damaged cell. nih.gov

Interactions with Other Cellular Targets

The pharmacokinetic and pharmacodynamic properties of a compound are significantly influenced by its binding to plasma proteins. nih.gov Acridine derivatives have been shown to interact with human serum albumin (HSA), the most abundant protein in human plasma. nih.govmdpi.commdpi.com

A study on 9-amino-2-methoxy-6-chloroacridine, a compound structurally related to the subject of this article, revealed a single binding site on human serum albumin. nih.gov The interaction between acridine derivatives and HSA can lead to changes in the secondary structure of the protein. mdpi.com The binding of drugs to plasma proteins like HSA is a critical factor as it can limit the drug's distribution and, in some cases, its elimination. nih.gov The extent of this binding is a crucial parameter determined during drug development. researchgate.net Spectrophotometric studies have been used to determine the equilibrium constants of these interactions. For instance, the equilibrium constant for the interaction between acridine and human serum albumin was found to be 1.54 ± 0.20 x 10(5) 1 mol-1 at pH 7.4 and 20°C. researchgate.net

Acridine derivatives, being weak bases, are known to accumulate in acidic organelles such as lysosomes. nih.govnih.gov This process, known as lysosomal trapping or sequestration, is a non-enzymatic and non-transporter mediated phenomenon. nih.govbioivt.com

The mechanism involves the passive diffusion of the unprotonated, lipophilic form of the acridine compound across the cell and lysosomal membranes. nih.govcriver.com The interior of the lysosome has an acidic pH (around 4-5). criver.com In this acidic environment, the weak base becomes protonated. The resulting cationic form is less membrane-permeable and becomes trapped within the lysosome. nih.govcriver.compnas.org

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents at Position 9 on Biological Activity and Selectivity

The C9 position of the acridine (B1665455) ring is highly reactive due to its electron-deficient nature, making it a primary target for chemical modification to develop analogues with diverse biological activities. researchgate.net The substituent at this position significantly influences the molecule's interaction with biological targets, thereby affecting its activity and selectivity.

Historically, the development of 9-aminoacridine (B1665356) derivatives has been a major focus. The amino group at position 9 is considered a key feature for the biological action of many acridine compounds. researchgate.net For instance, replacing the chlorine atom in 9-Chloro-2,7-dimethoxyacridine with an amino group or a substituted amino group can drastically alter its biological profile. Studies on various 9-substituted acridines have demonstrated a wide range of activities, including anticancer, antibacterial, and antimalarial properties. nih.gov

The nature of the substituent at the 9-amino group can also modulate cytotoxicity. For example, substituting one of the hydrogen atoms of the 9-amino group in 9-aminoacridine has been shown to decrease the toxicity of the resulting compound. mdpi.com The design of hybrid molecules, where various heterocyclic rings are attached to the C9 position, has been shown to significantly enhance activity against certain cancer cell lines. researchgate.net The overarching principle is that the group at C9 plays a pivotal role in target binding and can be modified to fine-tune the pharmacological properties of the acridine derivative.

| C9-Substituent | General Impact on Biological Activity | Example Activities |

|---|---|---|

| -Cl (Chloro) | Serves as a reactive intermediate for synthesizing other derivatives. Possesses some intrinsic activity but is often a precursor. | Anticancer, Antimalarial precursor |

| -NH₂ (Amino) | Often enhances DNA binding and biological activity. A common feature in many active acridine drugs. | Antiseptic (Proflavine), Anticancer |

| -NHR (Substituted Amino) | Allows for fine-tuning of properties like solubility, toxicity, and target selectivity. Can introduce new binding interactions. | Anticancer (Amsacrine), Antimalarial (Quinacrine) |

| -NH-(CH₂)n-X (Alkylamino Side Chain) | The side chain can interact with the minor groove of DNA or other target sites, significantly impacting potency and selectivity. | Anticancer, Antiprotozoal |

| -Linked Heterocycle | Can create hybrid molecules with dual mechanisms of action or improved potency. | Enhanced anticancer activity |

Role of Methoxy (B1213986) Groups at Positions 2 and 7 in Modulating Activity

Methoxy (-OCH₃) groups are prevalent in many drug molecules and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov In the context of the this compound scaffold, the methoxy groups at positions 2 and 7 are expected to modulate activity through several mechanisms:

Electronic Effects : Methoxy groups are electron-donating, which increases the electron density of the acridine ring system. This can alter the electronic properties of the molecule, potentially enhancing π-π stacking interactions during DNA intercalation and influencing the molecule's redox potential.

Physicochemical Properties : The methoxy group can affect a molecule's solubility, lipophilicity, and metabolic stability. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Binding Interactions : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing additional points of interaction with biological targets such as enzymes or nucleic acids. This can lead to stronger and more specific binding.

Influence of Molecular Planarity and Aromaticity on Nucleic Acid Binding

The fundamental structure of the acridine core is a key determinant of its primary mechanism of action: intercalation into DNA. researchgate.netresearchgate.net This interaction is governed by the molecule's distinct physical and chemical properties:

Planarity : The acridine ring system is largely flat, or planar. This specific geometry is dimensionally similar to the space between adjacent base pairs in the DNA double helix, which is approximately 3.4 Å. This structural congruence allows the acridine molecule to slip between the base pairs, a process known as intercalation. researchgate.net

Aromaticity : The aromatic nature of the acridine scaffold facilitates π-π stacking interactions with the electron-rich aromatic surfaces of the DNA bases (guanine, cytosine, adenine, and thymine). researchgate.netrsc.org These non-covalent stacking forces are a major contributor to the stability of the drug-DNA complex.

Once intercalated, the acridine molecule distorts the structure of the DNA helix. This interference can inhibit the function of essential enzymes that interact with DNA, such as DNA and RNA polymerases and topoisomerases. researchgate.netnih.gov This disruption of DNA metabolism is a primary source of the cytotoxic and antimicrobial effects of many acridine derivatives. The ability of acridines to bind nucleic acids is a well-established principle, with various derivatives being studied for their interactions with both DNA and RNA. nih.govrsc.org

Design Strategies for Enhanced Biological Selectivity and Potency

Rational drug design aims to optimize a lead compound to improve its effectiveness against a specific target while minimizing off-target effects. For the acridine scaffold, several strategies have been employed to enhance biological selectivity and potency:

Hybrid Molecule Synthesis : A prominent strategy involves creating hybrid compounds by linking the acridine scaffold to other biologically active moieties. For example, coupling acridine with triazole or thiadiazole nuclei has yielded derivatives with significantly enhanced anticancer activity against specific cell lines. nih.gov

Side Chain Modification : Attaching side chains, particularly at the C9 position, can introduce new interactions with the DNA grooves or the active sites of enzymes. The length, charge, and flexibility of these side chains are critical variables that can be adjusted to improve target affinity and selectivity.

Structure-Based Design : Computational modeling methods can be used to design acridine derivatives with high selectivity for specific nucleic acid structures. This approach has been successfully used to develop ligands that selectively target human telomeric G-quadruplex DNA over duplex DNA, which is a promising strategy for developing selective anticancer agents. researchgate.netacs.org

Metabolic Blocking : Introducing specific functional groups, such as fluorine atoms or bulky t-butyl groups, can block sites on the molecule that are susceptible to metabolic degradation. This can increase the compound's bioavailability and duration of action. benthamscience.com

| Design Strategy | Rationale | Desired Outcome | Example Application |

|---|---|---|---|

| Hybridization | Combine the DNA-intercalating property of acridine with another pharmacophore to create a dual-action or synergistic effect. | Enhanced potency, novel mechanism of action. | Acridine-triazole hybrids for anticancer activity. nih.gov |

| Selective Targeting of DNA Structures | Modify the acridine structure to favor binding to non-canonical DNA forms (e.g., G-quadruplexes) that are more prevalent in cancer cells. | Increased tumor selectivity, reduced toxicity. | Disubstituted acridines for selective binding to telomeric quadruplexes. researchgate.netacs.org |

| Modulation of Physicochemical Properties | Introduce substituents that optimize solubility, lipophilicity, and metabolic stability. | Improved ADME profile and bioavailability. | Introduction of fluorine or t-butyl groups to block metabolism. benthamscience.com |

| Side Chain Optimization | Vary the length and composition of side chains (e.g., at C9) to maximize interactions with the target biomolecule. | Higher binding affinity and potency. | Development of 9-anilinoacridines with optimized side chains. |

Development of Multi-Target Ligands Based on the Acridine Scaffold

Complex multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways. nih.govjppres.com A modern therapeutic approach is the development of multi-target ligands—single molecules designed to interact with several biological targets simultaneously. This strategy can offer advantages over single-target drugs, such as improved efficacy and a reduced likelihood of developing drug resistance. jppres.com

The acridine framework is considered a versatile scaffold for designing such multi-target agents. nih.gov Its inherent DNA-binding capability can be combined with functionalities that inhibit specific enzymes. For example:

Alzheimer's Disease : Acridine derivatives have been designed to combat Alzheimer's by acting on several targets involved in its pathogenesis, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-β (Aβ) aggregation. nih.gov

Cancer : In oncology, the acridine scaffold has been used to develop dual inhibitors of kinases that play important roles in cancer progression, such as VEGFR-2 and Src. nih.gov Other designs combine the DNA-intercalating function with the inhibition of enzymes like topoisomerases. researchgate.net

This multi-target approach leverages the privileged structure of the acridine core, which can be chemically "dressed" with various substituents to achieve a desired profile of activities against multiple disease-relevant targets. researchgate.net

Computational and in Silico Approaches to Molecular Design

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand, such as an acridine (B1665455) derivative, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.

While specific molecular docking studies for 9-Chloro-2,7-dimethoxyacridine are not extensively detailed in the available literature, the principles can be inferred from studies on structurally related acridine compounds. For instance, various acridine derivatives have been docked against protein targets implicated in cancer pathogenesis, such as tyrosine kinases and topoisomerases. jppres.comresearchgate.net These studies have consistently shown that the planar acridine core intercalates into DNA or binds to the active sites of enzymes, a characteristic likely shared by this compound. jppres.comwiserpub.com

The interaction analysis following docking reveals the specific forces driving the ligand-protein recognition. These interactions are crucial for the stability of the complex and the biological activity of the compound. Key interactions for acridine derivatives typically include:

Hydrogen Bonds: These play a major role in the stability of ligand-protein complexes. For example, amide-based derivatives of acridine have been shown to form hydrogen bonds with the active site residues of vascular endothelial growth factor receptor 2 (VEGFR2). jppres.com

Hydrophobic Interactions: The aromatic rings of the acridine scaffold often engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π Stacking: The planar nature of the acridine ring facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's active site, or between the base pairs of DNA. wiserpub.com

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein target. The resulting docking poses would be scored, and the best-scoring pose would be analyzed to identify key interactions, similar to the findings for other acridine derivatives.

| Interaction Type | Potential Interacting Residues/Moieties | Significance in Binding |

| Hydrogen Bonding | Amino acid residues with donor/acceptor groups (e.g., Ser, Thr, Asp, Gln) | High |

| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val, Ile, Ala) | Moderate |

| π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp), DNA base pairs | High |

| Van der Waals Forces | General close contacts between ligand and protein atoms | Moderate |

Virtual Screening Techniques for Novel Acridine Derivatives

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This process can be broadly categorized into ligand-based and structure-based virtual screening.

Given a lead compound like this compound, virtual screening can be employed to discover novel derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the biological target. A large chemical database would be docked into the target's binding site, and the compounds would be ranked based on their predicted binding affinity or docking score. nih.gov For acridine derivatives, SBVS has been used to identify potential inhibitors of various enzymes. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These techniques rely on the knowledge of other molecules that bind to the target of interest. youtube.com A common LBVS approach is pharmacophore modeling, where a model of the essential steric and electronic features required for binding is created based on a set of known active compounds. This pharmacophore model is then used to screen databases for molecules that match these features.

The general workflow for a virtual screening campaign to identify novel acridine derivatives could involve the following steps:

Library Preparation: Selection and preparation of a large, diverse chemical library.

Target/Pharmacophore Preparation: Preparation of the 3D structure of the target protein or development of a pharmacophore model based on known active acridine derivatives.

Screening: Docking the chemical library to the target protein (SBVS) or filtering the library based on the pharmacophore model (LBVS).

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" and are often subjected to further computational analysis and experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For a series of acridine derivatives, a QSAR study would involve synthesizing a set of analogs of this compound with variations at different positions of the acridine core. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate this activity with various molecular descriptors.

Key components of a QSAR study include:

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., LogP). farmasimahaganesha.ac.id

Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are used to build the QSAR model. nih.govnih.gov

While a specific QSAR model for this compound derivatives is not available, studies on other acridine series have highlighted the importance of certain descriptors. For example, in a QSAR analysis of bis(acridine-4-carboxamides), steric bulk (measured by molar refractivity) and lipophilicity were found to be important factors influencing cytotoxicity. acs.org Generally, for acridine derivatives, descriptors related to molecular shape, hydrophobicity, and electronic properties are crucial for their biological activity. acs.org

A hypothetical QSAR equation might take the form:

log(1/IC50) = c0 + c1(LogP) + c2(Molar Refractivity) + c3*(Dipole Moment)

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and c0, c1, c2, and c3 are coefficients determined by the statistical analysis. Such a model, once validated, could be used to predict the activity of newly designed derivatives of this compound before their synthesis.

| Descriptor Type | Example Descriptor | Potential Influence on Activity of Acridine Derivatives |

| Hydrophobic | LogP | Membrane permeability and interaction with hydrophobic pockets. |

| Steric | Molar Refractivity | Size and shape complementarity with the binding site. |

| Electronic | Dipole Moment, Atomic Charges | Electrostatic interactions with the target. |

| Topological | Wiener Index | Molecular branching and overall shape. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the thermodynamics of binding.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: To understand the range of shapes the molecule can adopt in solution, which can be important for its ability to bind to a target.

Predict and Refine Binding Modes: Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode. The simulation can reveal how the ligand and protein adapt to each other and can sometimes lead to the discovery of more favorable binding orientations. nih.gov

Calculate Binding Free Energies: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

Studies on other acridine derivatives have utilized MD simulations to understand their interaction with DNA. For example, simulations of 9-aminoacridine (B1665356) intercalated into DNA have been used to analyze the physical basis for the neighbor-exclusion principle, which dictates that intercalation can only occur at every other base-pair site. nih.gov These simulations can provide a dynamic picture of the interactions, including the role of water molecules and counterions in the binding process.

The general steps in performing an MD simulation of a ligand-protein complex are:

System Setup: The ligand-protein complex is placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a certain period of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved.

Analysis: The trajectory is analyzed to study the dynamics of the system, including conformational changes, intermolecular interactions, and binding stability.

Emerging Applications in Advanced Research Technologies

Fluorescent Probes and Bioimaging Agents Based on Acridines

The acridine (B1665455) scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties. Derivatives of acridine are widely utilized as fluorescent dyes and are foundational in creating sensor molecules for various analytical applications. The large conjugated ring system of acridines makes them suitable as markers for fluorescence and imaging. Synthetic modifications of the acridine core, particularly at the 9-position, are a common strategy to develop probes with specific functionalities. This is often achieved using a 9-chloroacridine (B74977) precursor, which allows for the introduction of various functional groups through nucleophilic substitution.

While direct and extensive research on 9-Chloro-2,7-dimethoxyacridine as a fluorescent probe is not widely published, its structural features suggest its potential as a precursor for creating novel bioimaging agents. The chlorine atom at the 9-position serves as a reactive site for further chemical modifications, enabling the attachment of specific targeting moieties or environmentally sensitive groups. The methoxy (B1213986) groups at the 2 and 7 positions can influence the photophysical properties of the molecule, such as its absorption and emission spectra, quantum yield, and Stokes shift.

For instance, studies on related 9-substituted-4,5-dimethoxyacridine derivatives have demonstrated that modifications at the 9-position significantly impact their fluorescent properties. These compounds exhibit promising photochemical characteristics for optochemical-based applications, including extremely large Stokes shifts (above 15500 cm⁻¹), which is a desirable feature for fluorescent probes to minimize self-quenching and background interference.

pH-Sensitive Fluorescent Probes

The fluorescence of many acridine derivatives is sensitive to the local pH environment, making them valuable tools for studying cellular compartments and physiological processes where pH gradients are crucial. A closely related compound, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a well-established pH-sensitive fluorescent probe. The fluorescence of ACMA is quenched when a pH gradient is established across a membrane, a property that has been extensively used in both animal and plant-based studies to measure changes in vacuolar pH. This sensitivity arises from the protonation state of the acridine ring nitrogen, which alters the electronic structure and, consequently, the fluorescence properties of the molecule.

Given the structural similarity, it is plausible that derivatives of this compound could be engineered to function as pH-sensitive probes. By introducing appropriate functional groups that respond to changes in proton concentration, it may be possible to develop novel probes based on this scaffold for monitoring pH in various biological contexts.

| Property | 9-Amino-6-chloro-2-methoxyacridine (ACMA) |

| Excitation Wavelength | 411 nm |

| Emission Wavelength | 475 nm |

| Application | pH-sensitive fluorescent probe, DNA intercalator |

This table presents the properties of the related compound ACMA to illustrate the potential of the acridine scaffold.

Nucleic Acid Staining and Chromatin Integrity Assessment

Acridine derivatives have a long history of use as nucleic acid stains due to their ability to intercalate into the DNA double helix. This intercalation leads to significant changes in their fluorescent properties, allowing for the visualization and quantification of DNA. ACMA, for example, is a cell-permeable fluorescent probe that intercalates into DNA. It exhibits selectivity for poly(dA-dT) sequences, and its fluorescence lifetime decreases with the incorporation of guanosine. This property makes it useful for labeling DNA.

The planar tricyclic structure of this compound is conducive to intercalation between DNA base pairs. While specific studies on its use for nucleic acid staining are not prominent, its core structure is emblematic of DNA intercalating agents. Further research could explore its potential and the development of its derivatives for applications in assessing chromatin integrity, cell cycle analysis, and as a general nuclear counterstain in fluorescence microscopy.

Monitoring of Cellular Processes and Protein-Protein Interactions

The application of fluorescent probes extends to the real-time monitoring of dynamic cellular processes and protein-protein interactions. While this compound itself has been synthesized as an intermediate in the development of a potent and selective inhibitor for the DYRK2 kinase, this highlights the potential of its derivatives in probing cellular signaling pathways. Kinase inhibitors are crucial tools for dissecting cellular processes, and fluorescently labeling such inhibitors can allow for the visualization of their distribution and target engagement within living cells.

Although not yet demonstrated, derivatives of this compound could potentially be developed into fluorescent probes to monitor kinase activity or to study the localization of specific proteins within the cell. By attaching environmentally sensitive fluorophores or employing techniques like Förster Resonance Energy Transfer (FRET), it may be possible to design probes that report on protein-protein interactions or conformational changes in real-time.

Applications in Optoelectronics and Organic Semiconductor Materials

Acridine derivatives are gaining attention in the field of organic electronics and semiconductor materials due to their strong electron-donating ability and notable optoelectronic properties. The π-conjugated nature of the acridine core makes these compounds suitable for applications in devices such as organic light-emitting diodes (OLEDs).

Research into 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines has shown that the photophysical properties, including absorption and fluorescence, are influenced by the substituents on the acridine core. For instance, the introduction of methoxy groups can lead to a red shift in the emission spectrum and higher fluorescence quantum yields, which is attributed to intramolecular charge transfer (ICT) from the electron-donating methoxy groups to the tetrahydroacridine core.

The presence of two methoxy groups in this compound suggests that it could serve as a valuable building block for the synthesis of novel organic electronic materials. The electron-donating nature of the methoxy groups, combined with the electron-withdrawing potential of a modified 9-position, could lead to materials with tailored HOMO/LUMO energy levels suitable for various optoelectronic applications.

| Compound Family | Key Findings in Optoelectronics Research |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines | Methoxy substituents lead to a red shift of the emission and exhibited the highest fluorescence quantum yields. |

| General Acridine Derivatives | Strong electron-donating ability and remarkable optoelectronic properties make them suitable for OLED applications. |

This table summarizes findings from related acridine derivatives to indicate the potential of the this compound scaffold.

Chemiluminescence-Based Assays and Their Enhancement

Acridine derivatives, particularly acridinium (B8443388) esters, are renowned for their use in chemiluminescence-based assays. These compounds, upon reaction with an oxidant such as hydrogen peroxide in an alkaline environment, produce an excited-state product that emits light as it decays to the ground state. This light emission can be quantified to detect and measure the concentration of specific analytes with high sensitivity.

While there is no specific research detailing the chemiluminescent properties of this compound, the core acridine structure is the basis for this phenomenon. The substituents on the acridine ring can significantly influence the efficiency and kinetics of the chemiluminescent reaction. The methoxy groups at the 2 and 7 positions of this compound could potentially modulate the electronic properties of the acridine ring and thereby affect its chemiluminescence. Further investigation is required to explore whether this compound or its derivatives can be utilized in the development of new chemiluminescent probes and assays.

Challenges and Future Perspectives in 9 Chloro 2,7 Dimethoxyacridine Research

Addressing Off-Target Effects and Mitigating Toxicity of Acridine (B1665455) Derivatives

A primary challenge in the development of acridine-based compounds, including 9-Chloro-2,7-dimethoxyacridine, is managing their potential for off-target effects and associated toxicity. The planar structure of the acridine core, which facilitates DNA intercalation, is a well-known mechanism of action for many of its anticancer effects. jppres.comnih.gov However, this same property can lead to indiscriminate binding to nucleic acids in healthy cells, contributing to cytotoxicity.

Future research must focus on strategies to enhance the target specificity of this compound analogs. This can be achieved through:

Structural Modification: Judicious placement of substituents on the acridine ring can modulate DNA binding affinity and influence interactions with other cellular targets like topoisomerase enzymes. nih.govnih.gov

Targeted Delivery: Conjugating the acridine scaffold to moieties that recognize specific cell surface receptors or antigens expressed on pathological cells can concentrate the compound at the desired site of action, thereby reducing systemic exposure and toxicity.

Rational Design: Utilizing computational modeling and a deeper understanding of the target's three-dimensional structure can guide the design of derivatives with improved selectivity and a more favorable therapeutic index. manchester.ac.ukresearchgate.net

The clinical application of acridine-based compounds has been limited by side effects, making the development of new, more selective derivatives a high-priority area. nih.gov

Strategies for Overcoming Drug Resistance Mechanisms in Target Pathologies

The emergence of multidrug resistance (MDR) is a significant obstacle in chemotherapy and other treatments, and it poses a potential challenge for the long-term efficacy of this compound. nih.gov Acridine derivatives have, however, also shown promise in circumventing or reversing MDR. nih.govresearchgate.net

Key strategies to address drug resistance include:

Inhibition of Efflux Pumps: A major mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell. nih.gov Research into how this compound and its analogs interact with these pumps is crucial. Designing derivatives that are not substrates for or that actively inhibit these transporters could restore or enhance therapeutic efficacy. nih.govresearchgate.net

Multi-Targeting Molecules: Developing hybrid molecules that can interact with multiple cellular targets simultaneously is a promising approach to circumvent resistance. jppres.com This strategy can make it more difficult for cells to develop resistance through a single mutation.

Modulation of Cellular Pathways: Acridines can induce cell cycle arrest and stimulate apoptosis. nih.gov Investigating the specific effects of this compound on these pathways could reveal opportunities to design analogs that are effective even in cells resistant to conventional therapies.

The incorporation of additional heterocyclic rings fused to the acridine core has been shown to increase cytotoxic activity and the ability to overcome MDR in tumor cells. researchgate.net

Development of Highly Specific Chemical Probes for Targeted Biological Systems